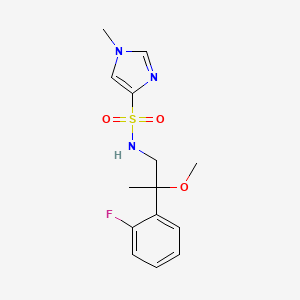

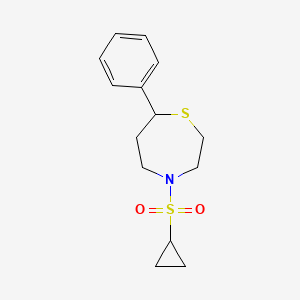

![molecular formula C12H13F2N3O B2672632 4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine CAS No. 2197937-92-9](/img/structure/B2672632.png)

4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[1,5-a]pyrazine derivatives are nitrogen-containing heterocyclic compounds that include a pyrazole ring and a pyrazine ring . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . They have been used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Synthesis Analysis

Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and different pyrazolo [1,5-a] pyrazine-4(5H)-one derivatives were obtained .Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

A reaction of 4-chloropyrazolo [1,5- a ]pyrazines with tert- butyl cyanoacetate proceeded via the formation of tert- butyl cyano (pyrazolo- [1,5- a ]pyrazin-4 ( 5H )-ylidene)ethanoates as intermediates and led to pyrazolo [1,5- a ]pyrazin-4-ylacetonitriles .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have tunable photophysical properties (going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97), in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Aplicaciones Científicas De Investigación

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are synthesized through various innovative methods, contributing significantly to medicinal chemistry due to their functional groups, allowing for further chemical modifications. A study detailed the synthesis of 3-amino-4-fluoropyrazoles, demonstrating a monofluorination strategy and subsequent condensation with different hydrazines, indicative of the versatility of pyrazole chemistry for producing compounds with a range of potential applications (Surmont et al., 2011).

Multicomponent Synthesis Approaches

The multicomponent synthesis of pyrazoles, avoiding hazardous reagents like hydrazine, via oxidative coupling demonstrates the advancement in creating multisubstituted pyrazoles. This approach underlines the importance of pyrazoles in developing bioactive compounds through efficient and safer synthetic routes (Pearce et al., 2020).

Antibacterial Activity of Pyrazole Derivatives

Research into novel heterocyclic compounds containing a sulfonamido moiety, with a focus on pyrazole and oxazole derivatives, has revealed significant antibacterial properties. Such studies highlight the potential of pyrazole-based compounds in developing new antibacterial agents (Azab et al., 2013).

Green Synthesis and Environmental Considerations

The green, solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines exemplifies the shift towards more environmentally friendly chemical processes. This method not only aligns with sustainable chemistry principles but also opens new pathways for synthesizing heterocyclic compounds with potential research and therapeutic applications (Al-Matar et al., 2010).

Potential Biological Activities

Pyrazole derivatives have been extensively studied for their potential biological activities. For example, the anti-mitotic activity of benzothiazole-pyrazole hybrid derivatives, which indicates the utility of pyrazole derivatives in exploring new therapeutic agents, especially in cancer research (Bhat et al., 2018).

Direcciones Futuras

While the future directions for “4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine” are not specifically mentioned, pyrazolo[1,5-a]pyrazine derivatives have been the focus of research related to materials science and biological interactions . Much attention has been paid to the design and synthesis of these derivatives, which reveal various biological effects .

Propiedades

IUPAC Name |

4-(4,4-difluorocyclohexyl)oxypyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N3O/c13-12(14)4-1-9(2-5-12)18-11-10-3-6-16-17(10)8-7-15-11/h3,6-9H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSSGOIYRNQMDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1OC2=NC=CN3C2=CC=N3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2672552.png)

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2672555.png)

![1-(3-nitrophenyl)-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2672556.png)

![6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide](/img/structure/B2672558.png)

![1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-4-carboxamide](/img/structure/B2672565.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2672567.png)

![ethyl 2-(2-((5-((2-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2672570.png)